molecular formula C21H20FN3OS B2716002 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide CAS No. 893938-93-7

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide

Cat. No.: B2716002
CAS No.: 893938-93-7
M. Wt: 381.47
InChI Key: ISZTWPNOTIALPE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide (CAS 450343-33-6) is a high-purity synthetic compound offered for research and development purposes. This molecule, with a molecular formula of C21H20FN3OS and a molecular weight of 381.47 g/mol, belongs to the class of thienopyrazole derivatives . The thienopyrazole core is a five-membered heterocycle known for its utility as a lipophilic and metabolically stable bioisostere, making it a valuable scaffold in medicinal chemistry for designing novel pharmacologically active agents . Pyrazole derivatives have been extensively investigated for their potential as inhibitors of key biological pathways. For instance, related pyrazole compounds have been patented for their activity as 5-lipoxygenase (5-LO) inhibitors, which play a central role in the inflammatory cascade by catalyzing the formation of pro-inflammatory leukotrienes . This suggests potential applications for this compound class in anti-inflammatory and pain research . Furthermore, structurally similar 3(5)-amino-pyrazole derivatives have been reported in patent literature for their use as antitumor agents, indicating the broader relevance of this chemical family in oncology research, including investigations into cyclin-dependent kinase (CDK) inhibition . Researchers can explore this compound as a key intermediate or lead structure in drug discovery, particularly for programs targeting inflammatory diseases, cancer, and other proliferative disorders . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-16-9-11-17(12-10-16)25-21(18-13-27-14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZTWPNOTIALPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves several steps. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit histone deacetylase, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The compound’s thieno[3,4-c]pyrazole core distinguishes it from related triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). These triazoles exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Table 1: Structural and Functional Group Comparison
Compound Class Core Structure Key Substituents Tautomerism Observed? IR Spectral Features (cm⁻¹)
Thieno-pyrazole (Target) Thieno[3,4-c]pyrazole 4-Fluorophenyl, 4-phenylbutanamide Not reported Data not available in evidence
1,2,4-Triazoles [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Yes (thione/thiol) νC=S: 1247–1255; νNH: 3278–3414
Sulfonamide-linked analogs () Thieno[3,4-c]pyrazole (5,5-dioxido) 4-Fluorophenyl, ethanediamide-fluorobenzyl No Data not available in evidence

Spectral and Structural Analysis

While spectral data for the target compound are absent in the evidence, its analogs provide insights:

  • Hydrazinecarbothioamides [4–6] : Exhibit strong carbonyl (νC=O: 1663–1682 cm⁻¹) and thione (νC=S: 1243–1258 cm⁻¹) IR bands, absent in cyclized triazoles [7–9] .
  • Ethanediamide derivatives () : Likely display νC=O bands near 1680–1700 cm⁻¹ for the oxalamide group, contrasting with the single amide νC=O in the target compound.

Pharmacological Implications

  • Fluorophenyl groups : Present in both the target compound and triazoles [7–9], these enhance lipophilicity and membrane permeability, a common strategy in CNS-targeting drugs.
  • Amide vs. Sulfonamide : The target’s butanamide group may offer better metabolic stability than sulfonamide-containing analogs (e.g., ), which are prone to enzymatic hydrolysis.

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide, also known as G857-0816 in some databases, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S, and its structure includes a thieno[3,4-c]pyrazole core with a 4-fluorophenyl group and a phenylbutanamide moiety. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound may involve modulation of signaling pathways related to inflammation, pain perception, and possibly neuropharmacological effects. Preliminary studies indicate that compounds with similar structures can act as inhibitors or modulators of specific receptors or enzymes.

Biological Activity Overview

Activity Description
Antinociceptive Effects Studies suggest potential pain-relieving properties through modulation of pain pathways.
Anti-inflammatory Properties May inhibit inflammatory mediators; relevant for conditions like arthritis.
Neuropharmacological Effects Potential interactions with serotonin receptors, influencing mood disorders.

Research Findings

  • Antinociceptive Activity : A study demonstrated that compounds similar to G857-0816 exhibited significant antinociceptive effects in animal models. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in pain and inflammation pathways.
  • Anti-inflammatory Mechanisms : Research highlighted that thieno[3,4-c]pyrazole derivatives have shown promise in reducing pro-inflammatory cytokines in vitro. This suggests that G857-0816 could be beneficial in treating diseases characterized by chronic inflammation.
  • Neuropharmacological Insights : Investigations into the neuropharmacological profiles of related compounds revealed potential interactions with serotonin receptors. Such interactions could provide insights into the compound's efficacy in managing mood disorders or anxiety.

Case Study 1: Antinociceptive Evaluation

A recent study evaluated the antinociceptive effects of G857-0816 in a rodent model using the formalin test. The results indicated a significant reduction in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways.

Case Study 2: Anti-inflammatory Response

In vitro studies assessed the compound's ability to inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS). The findings indicated a marked decrease in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.

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